4-Fluoro-N-(2-methylpropyl)aniline chemical properties and structure
4-Fluoro-N-(2-methylpropyl)aniline chemical properties and structure
An in-depth technical guide to the chemical properties and structure of 4-Fluoro-N-(2-methylpropyl)aniline, designed for researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-N-(2-methylpropyl)aniline is a substituted aniline derivative that serves as a valuable intermediate and building block in organic synthesis. The presence of a fluorine atom on the aromatic ring and an isobutyl group on the nitrogen atom imparts specific steric and electronic properties that are of significant interest in medicinal chemistry and materials science. The fluorinated aniline scaffold is a common feature in many biologically active compounds, as the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Fluoro-N-(2-methylpropyl)aniline, offering field-proven insights for its effective utilization in research and development.
Chemical Structure and Core Identifiers
The molecular structure of 4-Fluoro-N-(2-methylpropyl)aniline consists of a central aniline ring substituted with a fluorine atom at the para-position (C4) and an N-linked isobutyl (2-methylpropyl) group.
Caption: General workflow for the synthesis via reductive amination.
Causality in Experimental Design: The choice of a reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for reductive aminations because it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce the starting aldehyde. This selectivity minimizes side reactions and improves the yield of the desired secondary amine.
Reactivity Profile
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N-H Group: The secondary amine is nucleophilic and can undergo further alkylation, acylation, or participate in coupling reactions. The lone pair on the nitrogen is delocalized into the aromatic ring, which reduces its basicity compared to aliphatic amines.
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Aromatic Ring: The amino group is an activating, ortho-, para-director for electrophilic aromatic substitution. However, the para-position is blocked by the fluorine atom. Therefore, electrophilic substitution reactions (e.g., halogenation, nitration) would be directed to the ortho positions (C2 and C6). The fluorine atom itself is generally unreactive towards nucleophilic aromatic substitution unless there is a strong electron-withdrawing group ortho or para to it.
Applications in Research and Drug Development
Substituted anilines are foundational scaffolds in medicinal chemistry. [2]The aniline motif is present in numerous approved drugs, but it can also be a "structural alert" due to its potential for metabolic oxidation into reactive, potentially toxic species. [3][4]
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Medicinal Chemistry Building Block: 4-Fluoro-N-(2-methylpropyl)aniline serves as an important intermediate for creating more complex molecules. The fluorine atom can block a site of metabolism and modulate the pKa of the amine, while the isobutyl group provides a lipophilic handle that can be used to probe binding pockets in target proteins.
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Fragment-Based Drug Discovery (FBDD): This compound is an ideal fragment for FBDD screening libraries. Its relatively low molecular weight and specific chemical features allow it to be used as a starting point for developing more potent and selective drug candidates through fragment linking or growing strategies.
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Agrochemicals and Materials Science: Similar fluorinated aniline structures are used as precursors for fungicides and other agrochemicals. [5]They can also be incorporated into polymers to modify their chemical and physical properties. [2]
Caption: Logical relationships in the application of the title compound.
Safety and Handling
Table 3: Hazard and Safety Information (Inferred)
| Category | Information | Reference |
|---|---|---|
| GHS Pictograms | GHS05 (Corrosive), GHS07 (Exclamation Mark) | [7][8] |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | [6][7] |
| Precautionary Statements | P260: Do not breathe mist/vapours/spray. P280: Wear protective gloves, protective clothing, eye protection, and face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][8] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, lab coat. Use in a well-ventilated chemical fume hood. |
| First Aid | Inhalation: Move person to fresh air. Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. | [7]|
Trustworthiness of Protocols: The handling and disposal of this compound and its reagents must adhere to institutional and local regulations for chemical waste. All experimental work should be preceded by a thorough risk assessment.
Experimental Protocols
Protocol 1: Synthesis by Reductive Amination
This protocol describes a representative lab-scale synthesis of 4-Fluoro-N-(2-methylpropyl)aniline.
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Reagent Preparation:
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To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.11 g, 10.0 mmol).
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Dissolve the aniline in 1,2-dichloroethane (DCE) (40 mL).
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Reaction Assembly:
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Add isobutyraldehyde (0.80 g, 11.0 mmol, 1.1 eq) to the solution at room temperature.
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Stir the mixture for 20 minutes to allow for imine formation.
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Reduction:
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In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15.0 mmol, 1.5 eq) to the reaction mixture.
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Causality: Adding the reducing agent after imine formation has begun maximizes the yield of the desired product. NaBH(OAc)₃ is chosen for its mildness and selectivity.
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Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Extraction:
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Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
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Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification:
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Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
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Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-Fluoro-N-(2-methylpropyl)aniline.
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Protocol 2: Characterization Workflow
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Sample Preparation:
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NMR: Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
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GC-MS: Prepare a dilute solution of the product (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.
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Data Acquisition:
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Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the structure.
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Inject the prepared sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) to determine its purity and confirm the molecular weight of the parent ion.
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Data Analysis:
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Integrate the peaks in the ¹H NMR spectrum to confirm proton ratios.
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Analyze the coupling patterns in all NMR spectra to verify the connectivity of the atoms.
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Compare the obtained mass spectrum with the expected fragmentation pattern and isotopic distribution.
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Conclusion
4-Fluoro-N-(2-methylpropyl)aniline is a synthetically accessible and versatile chemical building block. Its unique combination of a fluorinated aromatic ring and a secondary N-alkyl substituent makes it a compound of high interest for professionals in drug discovery and materials science. The insights into its structure, properties, synthesis, and reactivity provided in this guide are intended to facilitate its application in developing novel and innovative chemical entities. Proper adherence to safety protocols is paramount when handling this and related aniline compounds.
References
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